molecular formula C11H16N2O4 B1477246 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097991-72-3

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1477246
CAS No.: 2097991-72-3
M. Wt: 240.26 g/mol
InChI Key: RCAUXRQDGHQODG-UHFFFAOYSA-N
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Description

The compound “3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of ethyl and carboxylic acid functional groups suggest that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure with two nitrogen atoms. The compound also has ethyl and carboxylic acid substituents .

Scientific Research Applications

Optoelectronic and Photophysical Properties

Studies on symmetrically substituted diketopyrrolopyrrole derivatives demonstrate their potential in optoelectronic applications due to their broad absorption, emission bands, and increased water solubility. Such properties suggest utility in organic optoelectronic materials and possibly as acid–base indicators under alkaline conditions, highlighting their versatility in photophysical studies and material science (Zhang et al., 2014).

Electron Transport Layers in Polymer Solar Cells

Novel conjugated polyelectrolytes incorporating pyrrolopyrrole units have been synthesized for use as electron transport layers (ETLs) in inverted polymer solar cells. The electron-deficient nature and planar structure of these compounds afford high conductivity and electron mobility, significantly enhancing power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Synthesis of Spiro Heterocycles

Research into three-component spiro heterocyclization of pyrrole diones with various reactants produces complex spiro compounds, indicating the compound's potential role in synthesizing spiro heterocycles with diverse structures. These processes underscore the utility of pyrrolopyrrole derivatives in creating novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Dmitriev et al., 2015).

Medicinal Fungi and Alkaloid Synthesis

The isolation of pyrrole-containing alkaloids from medicinal fungi suggests the potential biomedical relevance of pyrrole derivatives. These compounds have been investigated for neuroprotective, anti-neuroinflammatory, and cytotoxic properties, highlighting the importance of pyrrole structures in discovering new therapeutic agents (Xiong et al., 2016).

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context, such as how a drug interacts with the body. Without specific information or research on this compound, it’s not possible to provide a mechanism of action .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research in chemistry. Future directions could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and potentially exploring its biological activity .

Properties

IUPAC Name

3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAUXRQDGHQODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 3
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 5
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 6
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3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

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